

Hexyl tiglate physical and chemical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl tiglate*

Cat. No.: *B095952*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Data of **Hexyl Tiglate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical data for **hexyl tiglate**. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and fragrance chemistry. All quantitative data is summarized in structured tables for ease of reference, and where available, general experimental methodologies are described.

Chemical Identity and Structure

Hexyl tiglate, with the CAS Registry Number 16930-96-4, is the ester formed from hexanol and tiglic acid.^{[1][2]} Its chemical formula is C₁₁H₂₀O₂.^{[1][2][3][4]} The molecule is also referred to by several synonyms, including (E)-Hexyl 2-methylbut-2-enoate, n-Hexyl trans-2-methyl-2-butenoate, and 2-Butenoic acid, 2-methyl-, hexyl ester, (2E)-.^{[1][5]}

Identifier	Value	Source(s)
IUPAC Name	hexyl (E)-2-methylbut-2-enoate	[6]
CAS Number	16930-96-4	[1] [7] [8] [9]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[1] [2] [3] [4] [7]
Molecular Weight	184.27 g/mol	[3] [6] [10]
InChIKey	JTCIUOKKVACNCK- BJMVGYQFSA-N	[1]
SMILES	CCCCCCCOC(=O)/C(=C/C)/C	[6]

Physical Properties

Hexyl tiglate is typically a colorless to pale yellow, clear liquid.[\[4\]](#)[\[7\]](#)[\[9\]](#) It is known for its characteristic fresh, green, and fruity odor, sometimes described as oily-herbaceous.[\[4\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#)

Property	Value	Conditions	Source(s)
Appearance	Colorless clear liquid	Ambient	[7] [9]
Boiling Point	230.32 °C	@ 760 mm Hg	[5] [9] [10]
108 °C	@ 16 mm Hg	[7] [8]	
90 °C	@ 4 mm Hg	[7] [8]	
Melting Point	-7.66 °C	(Estimated)	[10]
Flash Point	98 °C (208.4 °F)	Closed Cup	[4]
108 °C (226 °F)	Tag Closed Cup (TCC)	[7] [8]	
Vapor Pressure	0.052 mmHg	@ 25 °C (Estimated)	[7] [8]

Chemical and Spectroscopic Properties

This section details properties related to the chemical behavior and analytical characterization of **hexyl tiglate**.

Property	Value Range	Conditions	Source(s)
Density	0.890 - 0.912 g/mL	@ 20 °C	[4]
Specific Gravity	0.889 - 0.899	@ 25 °C	[7][8]
Refractive Index	1.4410 - 1.4470	@ 20 °C	[4]
	1.439 - 1.448	@ 20 °C	[7][8][9]
Solubility	Insoluble in water	---	[4][9][11]
Soluble in alcohol and oils	---	[7][8][9][11]	
Water Solubility	15.2 mg/L	@ 25 °C (Estimated)	[7][10]
LogP (o/w)	4.14 - 4.263	(Estimated)	[7][8][10]
Assay (Purity)	> 94%	GC	[4]
	97.00 to 100.00%	---	[7][8]

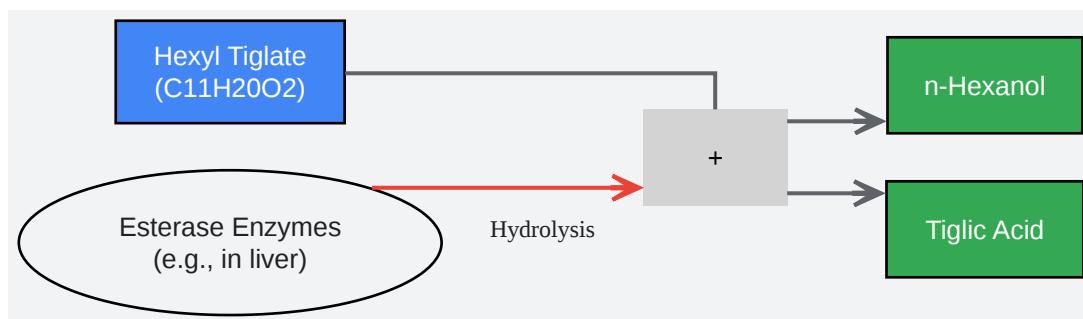
Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of **hexyl tiglate** are not commonly published in primary literature, as they follow standard analytical methods. Below are descriptions of the general methodologies used.

Synthesis: Fischer-Speier Esterification

Hexyl tiglate can be synthesized via the Fischer-Speier esterification of hexanol with tiglic acid, typically under acidic conditions.

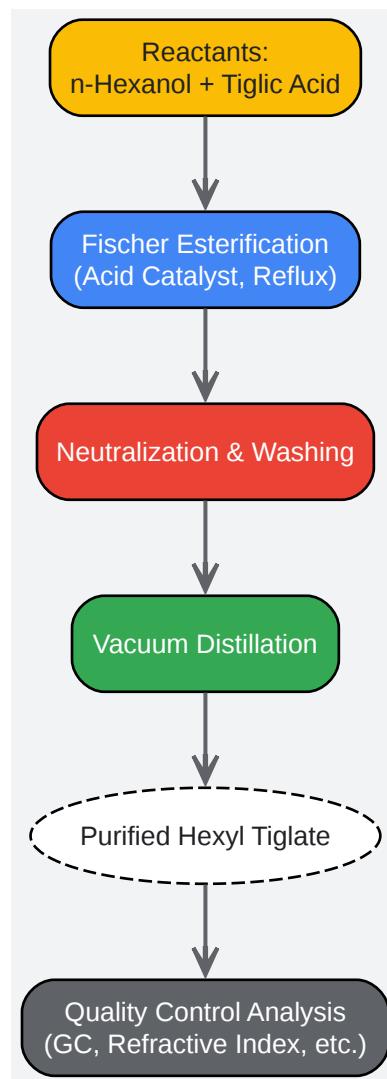
- Reactants: Equimolar amounts of n-hexanol and tiglic acid are combined in a suitable solvent (e.g., toluene or cyclohexane) to facilitate azeotropic removal of water.


- Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (PTSA), is added to the reaction mixture.
- Reaction Setup: The mixture is heated to reflux in a round-bottom flask equipped with a Dean-Stark apparatus to continuously remove the water formed during the reaction, driving the equilibrium towards the ester product.
- Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.
- Workup and Purification: Upon completion, the reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure, and the crude **hexyl tiglate** is purified by vacuum distillation to yield the final product.

Property Determination Methodologies

- Gas Chromatography (GC): Used to determine the purity (assay) of **hexyl tiglate**. A sample is vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The components are separated based on their boiling points and interaction with the column's stationary phase.
- Refractometry: The refractive index is measured using a refractometer. This value is a dimensionless number that describes how fast light propagates through the material and is a standard measure of purity.
- Densitometry: Density and specific gravity are determined using a hydrometer or a pycnometer, which measures the mass of a known volume of the liquid at a specific temperature.
- Flash Point Determination: A closed-cup tester (like a Pensky-Martens or Tag Closed-Cup apparatus) is used to measure the flash point. The sample is heated at a controlled rate, and an ignition source is periodically directed into the vapor space to determine the lowest temperature at which the vapors will ignite.

Biological Interaction and Workflow


The primary biological interaction of **hexyl tiglate** in mammals is with olfactory receptors, which accounts for its distinct aroma.^[2] In metabolic pathways, as an ester, it is susceptible to hydrolysis by esterase enzymes. This reaction breaks the ester bond, releasing the parent alcohol (n-hexanol) and carboxylic acid (tiglic acid), which can then be further metabolized.^[2]

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **hexyl tiglate** into its constituent alcohol and acid.

The general workflow for producing and analyzing **hexyl tiglate** in a laboratory setting involves synthesis followed by a series of purification and analytical steps to ensure its identity and purity.

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for the synthesis and analysis of **hexyl tiglate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexyl tiglate [webbook.nist.gov]
- 2. Hexyl tiglate | 16930-96-4 | Benchchem [benchchem.com]

- 3. [plantaedb.com](#) [plantaedb.com]
- 4. **HEXYL TIGLATE** [ventos.com]
- 5. [perfumersupplyhouse.com](#) [perfumersupplyhouse.com]
- 6. 2-Butenoic acid, 2-methyl-, hexyl ester, (2E)- | C11H20O2 | CID 637523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hexyl tiglate, 16930-96-4 [thegoodscentscompany.com]
- 8. hexyl tiglate, 16930-96-4 [thegoodscentscompany.com]
- 9. [parchem.com](#) [parchem.com]
- 10. [fragrancematerialsafetyresource.elsevier.com](#) [fragrancematerialsafetyresource.elsevier.com]
- 11. **HEXYL TIGLATE** CAS#: 16930-96-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [Hexyl tiglate physical and chemical data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095952#hexyl-tiglate-physical-and-chemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com